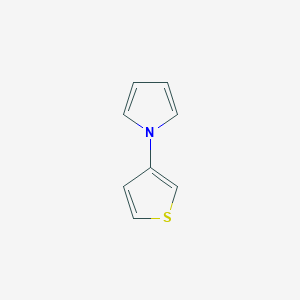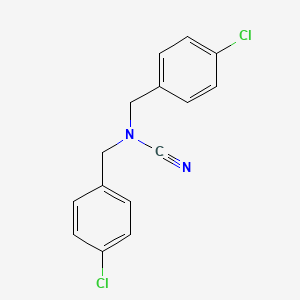
3-(4-Fluorphenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group, a methyl group, and a morpholinopyrimidinyl group, making it a valuable candidate for research and industrial applications.
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide are the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO), and COX-2 being involved in the production of prostaglandins .
Mode of Action
3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide: interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, thereby reducing the production of NO and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes, contributing to its inhibitory effect .
Biochemical Pathways
By inhibiting iNOS and COX-2, 3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide affects the biochemical pathways involved in the inflammatory response . The reduction in NO and prostaglandin production leads to a decrease in inflammation, as these molecules are key mediators of the inflammatory response .
Result of Action
The molecular and cellular effects of 3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide ’s action include a reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Biochemische Analyse
Biochemical Properties
This compound interacts with various enzymes and proteins, particularly iNOS and COX-2 . It has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . The compound forms hydrophobic interactions with the active sites of iNOS and COX-2, indicating a strong affinity .
Cellular Effects
3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide has been shown to have significant effects on macrophage cells stimulated by LPS . It dramatically reduces the mRNA expression of iNOS and COX-2, thereby inhibiting the inflammatory response .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active sites of iNOS and COX-2 . This binding interaction results in the inhibition of these enzymes, leading to a decrease in the production of NO and the expression of COX-2 protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
4-Fluorocinnamic acid
3-(4-Fluorophenyl)propionic acid
Phosphine, tris(4-fluorophenyl)-
Uniqueness: 3-(4-Fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-25-16(10-15(24-25)13-2-4-14(20)5-3-13)19(27)23-17-11-18(22-12-21-17)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTFXIUCBUROLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2546733.png)
![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)
![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)
![3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2546742.png)

![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2546748.png)
![N-(2,3-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2546750.png)
![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2546751.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)
